4-Bromoisothiazole
Overview
Description
4-Bromoisothiazole is a brominated heterocyclic compound that has been the subject of various studies due to its potential applications in organic synthesis and medicinal chemistry. The presence of the bromine atom makes it a versatile intermediate for further chemical transformations, such as cross-coupling reactions, which are pivotal in the construction of complex organic molecules.
Synthesis Analysis
The synthesis of 4-bromoisothiazole derivatives has been explored through different methodologies. For instance, solar photo-thermochemical syntheses have been employed to create 4-bromo-2,5-substituted oxazoles from N-arylethylamides, demonstrating the potential for greener synthetic approaches . Additionally, the synthesis of 4-bromomethyl-2-chlorooxazole, a related oxazole building block, has been achieved, with subsequent cross-coupling reactions yielding a range of disubstituted oxazoles . These methods highlight the synthetic versatility of brominated heterocycles and their utility in constructing more complex structures.
Molecular Structure Analysis
The molecular structure of brominated heterocycles, including 4-bromoisothiazole derivatives, has been investigated using various spectroscopic and computational techniques. For example, the synthesis and antimicrobial properties of a benzoxazole derivative were reported, with its molecular structure being optimized and investigated using computational methods . This analysis provides insights into the electronic properties of the molecule, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which are crucial for understanding its reactivity.
Chemical Reactions Analysis
4-Bromoisothiazole and its derivatives participate in a variety of chemical reactions. The bromo-directed N-2 alkylation of NH-1,2,3-triazoles has been reported, leading to the efficient synthesis of poly-substituted triazoles . Furthermore, the crystal structure of bis(4-bromopyrazole-N2)dichlorodimethyltin(IV) has been determined, showcasing the stability of such complexes and the role of intramolecular hydrogen bonds . These studies exemplify the reactivity of brominated heterocycles in forming new bonds and complex structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of 4-bromoisothiazole derivatives are influenced by the presence of the bromine atom and the heterocyclic framework. The crystal structures of two 4-bromopyrazole derivatives have been determined, revealing the formation of a three-dimensional network through intermolecular hydrogen bonding . Additionally, the synthesis of 5-alkoxy- and 5-hydroxyisothiazoles from 5-bromoisothiazoles has been explored, indicating the susceptibility of these compounds to nucleophilic attack . These properties are essential for understanding the behavior of these compounds under different conditions and for their application in various chemical processes.
Scientific Research Applications
Synthesis and Chemical Interactions
- Regioselective Hydrodehalogenation : 4-Bromoisothiazole derivatives, such as 3-bromoisothiazole-4-carbonitrile, are synthesized through regioselective hydrodehalogenation. This process involves reacting dibromoisothiazole with elements like zinc or indium, demonstrating significant yields and specific chemical transformations (Ioannidou & Koutentis, 2011).
- Reactions with Dithiazoles : 4-Bromoisothiazole compounds engage in chemical reactions with dithiazoles, leading to the formation of various derivatives. These reactions are integral in synthesizing key intermediates in chemical processes (Christoforou, Koutentis & Rees, 2002).
Application in Protein Crystallography
- Single-Wavelength Anomalous Dispersion (SAD) Phasing : Halogenated compounds like 4-bromoisothiazole derivatives are used for experimental phase determination in protein crystallography through SAD phasing. Their promiscuous binding to various small molecule binding spots in target proteins makes them valuable in this field (Bauman, Harrison & Arnold, 2016).
Role in Bromodomain Ligands
- Histone Post-Translational Modification : 4-Bromoisothiazole derivatives play a role in developing bromodomain ligands. Bromodomains are involved in reading the histone-acetylation code, crucial for epigenetic regulation of gene transcription. These compounds help in the discovery of subtype-selective inhibitors, important for therapeutic research (Hewings et al., 2011).
Applications in Corrosion Inhibition
- Triazole Schiff Bases : 4-Bromoisothiazole compounds, when synthesized as triazole Schiff bases, demonstrate potential as corrosion inhibitors on metals like mild steel. This application is significant in industrial and engineering contexts, offering protection against corrosive environments (Chaitra, Mohana & Tandon, 2015).
Biological and Pharmaceutical Applications
- Antimicrobial and Antifungal Effects : 4-Bromoisothiazole derivatives are studied for their antimicrobial and antifungal effects. They show promise in the medical and veterinary fields for treating fungal diseases on animal skin (Ohloblina, Bushuieva & Parchenko, 2022).
Safety And Hazards
properties
IUPAC Name |
4-bromo-1,2-thiazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2BrNS/c4-3-1-5-6-2-3/h1-2H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAGKUQWKQVTDSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NS1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409450 | |
Record name | 4-BROMOISOTHIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20409450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromoisothiazole | |
CAS RN |
24340-77-0 | |
Record name | 4-BROMOISOTHIAZOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20409450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-isothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.